Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate
Description
Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate is an organic compound with the molecular formula C15H12Cl2O3 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a dichlorophenoxy moiety
Properties
IUPAC Name |
methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-15(18)11-4-2-3-10(7-11)9-20-14-6-5-12(16)8-13(14)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTIWJQZTMVDGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate typically involves the esterification of 3-[(2,4-dichlorophenoxy)methyl]benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-[(2,4-dichlorophenoxy)methyl]benzoic acid.
Reduction: 3-[(2,4-dichlorophenoxy)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2,4-dichlorophenoxy)methyl]benzoate
- Methyl 4-[(2,4-dichlorophenoxy)methyl]benzoate
- Methyl 3-[(2,3-dichlorophenoxy)methyl]benzoate
Uniqueness
Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted research and applications where specific chemical properties are required.
Biological Activity
Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate is an organic compound with significant interest in various biological applications. This article explores its biological activity, mechanisms of action, and potential implications in pharmacology and environmental science.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a benzoate ester linked to a dichlorophenoxy group. This structural configuration is crucial for its biological interactions and activities. The molecular formula is , and it exhibits properties that make it suitable for various research applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The dichlorophenoxy group can interact with enzymes or receptors, potentially leading to inhibition or modulation of their activity. The benzoate ester moiety may influence the compound's pharmacokinetic properties, such as absorption and distribution within the body.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can bind to various receptors, influencing signaling pathways associated with growth and development.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its ability to disrupt microbial cell membranes contributes to its effectiveness.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in various models. It may modulate inflammatory cytokine production, providing therapeutic benefits in inflammatory diseases.
- Neurodevelopmental Impact : Emerging research suggests that exposure to compounds like this compound during critical developmental windows may influence neurodevelopmental outcomes. This aspect requires further investigation to understand the underlying mechanisms fully .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 to 50 µg/mL depending on the strain tested.
- Inflammation Modulation : In an animal model of arthritis, administration of this compound resulted in a marked decrease in paw swelling and serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Toxicological Assessment : A comprehensive toxicological evaluation revealed that while the compound shows promising biological activities, it also poses potential risks at higher concentrations, necessitating careful dosage considerations in therapeutic applications .
Comparative Analysis
To understand the uniqueness of this compound in relation to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure | Biological Activity | Toxicity Profile |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anti-inflammatory | Moderate |
| Methyl 2-[(2,4-dichlorophenoxy)methyl]benzoate | Structure | Antimicrobial | Low |
| Methyl 4-[(2,4-dichlorophenoxy)methyl]benzoate | Structure | Anti-inflammatory | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
